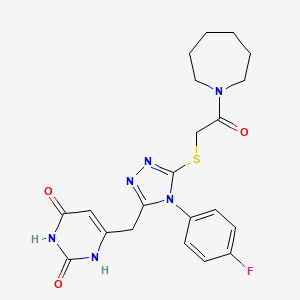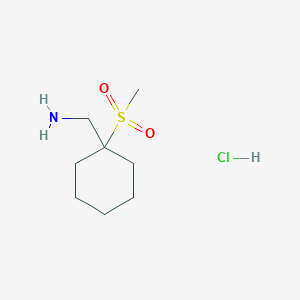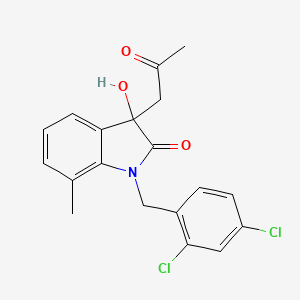
1-(2,4-dichlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis, particularly involving heterocyclic chemistry, underscores the significance of constructing complex molecules for pharmaceutical, agrochemical, and veterinary applications. Heterocyclic structures, because of their diverse biological activities, form the basis of many therapeutic agents. For instance, the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through acetoxylation demonstrates the utility of these methods in creating compounds with potential biological activities (Liu et al., 2011). Similarly, the study of spiro-fused azirino-pyrazolones reveals the creation of new heterocyclic systems with potential applications in medicinal chemistry and drug design (Holzer et al., 2003).
Anti-inflammatory Activity
The development of compounds with anti-inflammatory activity is a critical area of research with implications for treating various diseases and conditions. A study on newly synthesized heterocyclic compounds demonstrated significant anti-inflammatory activity, suggesting the potential for these molecules in creating new therapeutic agents (Osarodion, 2020).
Molecular Docking and Biological Evaluation
Molecular docking studies, such as those conducted on 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, suggest favorable interactions with biological targets, highlighting the utility of computational methods in drug discovery and the development of inhibitors for specific proteins (Wu et al., 2022).
Corrosion Inhibition
The exploration of Schiff bases derived from L-Tryptophan for the prevention of stainless steel corrosion in acidic environments demonstrates the relevance of chemical compounds in materials science. These studies contribute to our understanding of how molecular structure influences corrosion inhibition, potentially leading to advancements in protective coatings for industrial applications (Vikneshvaran & Velmathi, 2017).
Orientations Futures
The future directions for this compound could involve further research into its potential biological activities and therapeutic uses. Similar compounds have shown a wide range of biological properties, suggesting potential applications in medicinal chemistry3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11-4-3-5-15-17(11)22(18(24)19(15,25)9-12(2)23)10-13-6-7-14(20)8-16(13)21/h3-8,25H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVADYBWOQFUKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

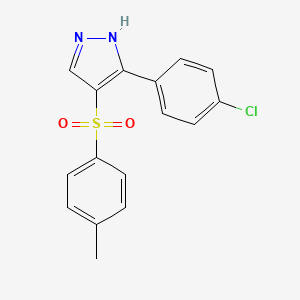
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
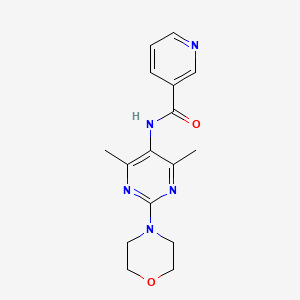
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
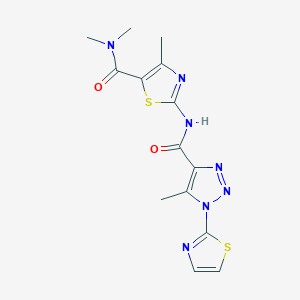
![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)
